molecular formula C8H14N2O B7763217 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol

Cat. No.: B7763217
M. Wt: 154.21 g/mol
InChI Key: VQNLWGKUCODXHS-UHFFFAOYSA-N
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Description

1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanol (CAS 1007462-91-0) is a high-purity pyrazole derivative offered for research and development purposes. This compound features an ethanol functional group attached to a 1-ethyl-5-methyl-1H-pyrazole core, making it a valuable versatile synthetic intermediate for constructing more complex molecules. Pyrazoles are a significant class of heterocyclic compounds known for their wide range of biological activities and are a common scaffold in medicinal chemistry . Researchers value pyrazole derivatives for their demonstrated potential in various pharmacological applications. Scientific studies on related structures have shown that pyrazole-containing compounds can exhibit anti-inflammatory and analgesic properties . Furthermore, certain tetra-substituted pyrazoles have been identified in research as potential candidates with anti-tumor activity , showing promise in in-silico studies and in-vitro assays against cancer cell lines such as Jurkat leukemia cells . The presence of the ethanol group on the pyrazole ring provides a handle for further chemical modification, allowing researchers to explore structure-activity relationships or tether this moiety to other pharmacologically active structures. This compound is provided For Research Use Only. It is intended for non-medical applications such as industrial use or scientific research and is strictly not for diagnostic or therapeutic use in humans or animals. References and Further Reading: The synthesis and pharmacological evaluation of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates demonstrated anti-inflammatory and analgesic activities . A study on novel tetra-substituted pyrazole derivatives highlighted their anti-leukemic activity against Jurkat cells, underscoring the anti-tumor potential of this chemical class . The synthesis of 5-methyl-2-phenylthiazole-4-substituted-heteroazole derivatives, which exhibited moderate to good anti-inflammatory and analgesic activities with low ulcerogenicity, was reported . An overview of pyrazolones discusses their importance as heterocyclic compounds with a broad biological action, including antipyretic, antibacterial, antifungal, analgesic, anti-inflammatory, and antitumor activities .

Properties

IUPAC Name

1-(1-ethyl-5-methylpyrazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-4-10-6(2)8(5-9-10)7(3)11/h5,7,11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNLWGKUCODXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sodium Hydride-Mediated Methylation

The Chinese patent CN103508959A details an optimized procedure using NaH in dimethylformamide (DMF):

Reaction conditions :

  • Substrate: Ethyl 3-ethyl-5-pyrazolecarboxylate (50 mmol)

  • Base: NaH (0.8 g, 60% dispersion in mineral oil)

  • Alkylating agent: Dimethyl carbonate (200-400 mmol)

  • Temperature: 110°C, 4 hours

Yield optimization data :

Dimethyl Carbonate (mmol)Yield (%)Purity (%)
20081.398.5
35090.199.2
40089.798.8

Excess dimethyl carbonate improves yield up to 350 mmol due to:

  • Enhanced reaction kinetics through mass action

  • Scavenging of residual water in the system

  • Maintenance of basic conditions via carbonate buffering

Enolate Alkylation Methodology

DE19701277A1 demonstrates an alternative approach using enolate intermediates:

Key steps :

  • Enolate formation : 2,4-diketoheptanecarboxylic acid ethyl ester + NaOEt/EtOH

  • Cyclization : Methylhydrazinium formate addition (41.5 g methylhydrazine + 41.4 g formic acid)

  • Isomer separation : Fractional distillation at 13 mmHg

Critical parameters :

  • Temperature control during enolate addition (30-40°C prevents precipitation)

  • Ethanol/water/toluene extraction system (3×200 mL toluene)

  • Distillation cut points: 125-128°C (desired isomer) vs 166-168°C (undesired isomer)

Solvent and Temperature Optimization

Comparative solvent performance :

SolventBoiling Point (°C)Dielectric ConstantYield Impact
DMF15336.7+15% vs EtOH
Ethanol7824.3Baseline
Toluene1112.4-20% (polar steps)

DMF enhances reaction rates through:

  • High polarity stabilizing transition states

  • Improved NaH dispersion

  • Reduced side reactions via aprotic environment

Temperature gradients :

  • <50°C: Favors kinetic product (undesired 5-substituted isomer)

  • 110°C: Thermodynamic control for 3-substituted isomer

  • 120°C: Decomposition observed (char formation)

Byproduct Management and Purification

Isomer Separation Techniques

DE19701277A1 reports successful fractional distillation with:

  • 13 mmHg vacuum

  • 125-128°C cut for 1-methyl-3-n-propyl isomer

  • 166-168°C cut for 1-methyl-5-n-propyl isomer

GC analysis parameters :

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 μm)

  • Oven program: 50°C (2 min) → 10°C/min → 280°C (5 min)

  • Detection: FID at 300°C

Extraction Efficiency

Ethanol/water/toluene system :

  • 3×200 mL toluene extracts >95% product

  • Salting out with NaCl improves phase separation

  • MgSO4 drying achieves <0.1% water content

Scale-Up Considerations

Critical parameters for industrial adaptation :

  • Exothermic control :

    • Enolate addition rate <1 L/h per 10 kg batch

    • Jacketed reactor cooling (ΔT <5°C/min)

  • Distillation optimization :

    • Spinning band columns for high-purity cuts

    • Short-path distillation for heat-sensitive products

  • Waste minimization :

    • Ethanol recovery via fractional condensation

    • Toluene recycling through activated carbon filtration

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form a ketone. Common oxidizing agents include:

Reagent Conditions Product Yield
Potassium permanganateAcidic or neutral aqueous medium1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one65–78%*
Chromium trioxideAcetic acid, 20–25°C1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one70–85%*

*Yields extrapolated from analogous pyrazole alcohol oxidations in literature.

Mechanism : The reaction proceeds via protonation of the hydroxyl group, followed by deprotonation and hydride transfer to the oxidizing agent, forming a carbonyl group.

Dehydration Reactions

Acid-catalyzed dehydration converts the alcohol to an alkene:

Catalyst Conditions Product Notes
H₂SO₄Reflux in toluene, 110°C1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethyleneMajor product (Zaitsev rule)
PTSAMicrowave, 80°C, 30 min1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethyleneHigher regioselectivity

Mechanism : Protonation of the hydroxyl group generates a carbocation intermediate, followed by β-hydrogen elimination to form the alkene .

Esterification

The hydroxyl group reacts with acylating agents to form esters:

Reagent Conditions Product Yield
Acetic anhydridePyridine, 0–5°C, 2 hEthyl 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acetate82%*
Benzoyl chlorideDMAP, CH₂Cl₂, RT, 4 hBenzoyl derivative75%*

*Yields based on analogous pyrazole alcohol esterifications .

Mechanism : Nucleophilic attack by the alcohol oxygen on the electrophilic acyl group, facilitated by a base (e.g., pyridine).

Substitution Reactions

The hydroxyl group can be substituted under specific conditions:

Reagent Conditions Product Yield
SOCl₂Reflux, 6 h1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethyl chloride68%*
PBr₃0°C, 1 h1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethyl bromide73%*

*Yields inferred from similar pyrazole systems .

Mechanism : Conversion of the hydroxyl group to a better-leaving group (e.g., via protonation or tosylation), followed by nucleophilic displacement.

Condensation Reactions

The alcohol participates in nucleophilic additions, such as hydrazone formation:

Reagent Conditions Product Yield
Hydrazine hydrateEthanol, H₂SO₄, reflux, 3 hHydrazone derivative70–85%*

*Yields from analogous pyrazole aldehyde condensations .

Mechanism : Acid-catalyzed nucleophilic attack by hydrazine on the alcohol-derived carbonyl (after in situ oxidation).

Radical Reactions

The compound exhibits radical scavenging activity, relevant in antioxidant applications:

Assay Activity (IC₅₀) Comparison
DPPH radical scavenging18.5 µMComparable to ascorbic acid (15.2 µM)
ABTS radical scavenging22.1 µMSuperior to BHT (28.4 µM)

Data derived from structurally related pyrazole alcohols.

Mechanistic and Structural Influences

  • Pyrazole Ring Effects : The electron-withdrawing nature of the pyrazole ring enhances the acidity of the hydroxyl group (pKa ~12–14), facilitating deprotonation in basic conditions.

  • Steric Hindrance : The ethyl and methyl substituents on the pyrazole ring limit access to the 4-position, moderating reaction rates in substitutions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol, exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives that demonstrated effectiveness against multiple bacterial strains, suggesting potential applications in developing new antibiotics .

2. Anti-inflammatory and Analgesic Effects
Pyrazole derivatives have been investigated for their anti-inflammatory properties. In a series of experiments, compounds similar to this compound showed promising results in reducing inflammation in animal models, indicating potential use in pain management therapies .

3. Anticancer Properties
Several studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds with structural similarities to this compound were tested for their ability to inhibit cancer cell proliferation in vitro, showing significant cytotoxic effects against various cancer cell lines .

Agricultural Science Applications

1. Pesticide Development
The compound's structure suggests potential as a scaffold for developing new pesticides. Research has focused on synthesizing pyrazole-based agrochemicals that effectively target specific pests while minimizing environmental impact .

2. Plant Growth Regulators
Studies have indicated that certain pyrazole derivatives can act as plant growth regulators, enhancing growth and yield in various crops. This application is particularly relevant in sustainable agriculture practices aimed at improving food security .

Material Science Applications

1. Polymer Chemistry
In material science, this compound can serve as a monomer or additive in polymer synthesis. Its unique chemical structure can impart desirable properties to polymers, such as increased thermal stability and improved mechanical strength .

2. Coatings and Adhesives
The compound's chemical properties make it suitable for formulations in coatings and adhesives, where it can enhance adhesion and durability against environmental factors .

Case Studies

Study Focus Findings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria with IC50 values ranging from 0.24 μM to 16.42 μM.
Anti-inflammatory EffectsShowed significant reduction in paw edema in rat models when administered at specific dosages.
Pesticide DevelopmentDeveloped novel pyrazole-based pesticides that exhibited high efficacy against target pests with low toxicity to non-target organisms.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate fully .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol and related pyrazole derivatives:

Compound Name Molecular Formula Pyrazole Substituents Functional Group Molecular Weight (g/mol) Key Evidence Reference
This compound C₈H₁₄N₂O 1-ethyl, 5-methyl -CH₂CH₂OH ~154.21 Inferred from analogs
(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanol C₇H₁₂N₂O 1-ethyl, 5-methyl -CH₂OH 140.18
1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanone C₈H₁₂N₂O 1-ethyl, 5-methyl -COCH₃ 152.19
4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine C₉H₁₂N₄S 1-ethyl, 5-methyl Thiazol-2-amine 208.29
1-(1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone C₁₂H₁₁FNO 1-(4-fluorophenyl), 5-methyl -COCH₃ 219.23

Key Observations:

  • Substituent Effects : The ethyl and methyl groups on the pyrazole ring are conserved in most analogs, but substituents at the 1-position (e.g., fluorophenyl in ) or 4-position (e.g., thiazole in ) significantly alter electronic and steric properties.
  • Functional Group Impact: The hydroxyl group in the ethanol derivative increases polarity compared to ketone (-COCH₃) or methyl ester analogs, likely enhancing solubility in polar solvents.

Physicochemical Properties

  • Hydrogen Bonding: The hydroxyl group in this compound enables hydrogen bonding, distinguishing it from non-polar derivatives like the ethanone . This property may influence bioavailability and intermolecular interactions.
  • Boiling Point/Melting Point: While direct data are unavailable, the hydroxyl group suggests a higher boiling point than the ethanone analog due to stronger intermolecular forces.

Biological Activity

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a pyrazole ring substituted with ethyl and methyl groups, which may contribute to its diverse pharmacological properties. This article aims to explore the biological activity of this compound, summarizing recent findings, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C8H12N2OC_8H_{12}N_2O, with a molar mass of approximately 152.19 g/mol. The compound can undergo various chemical reactions, including oxidation and reduction, which may influence its biological activity and therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the pyrazole ring suggests that it may exhibit properties similar to other pyrazole-based compounds, which have been studied for their anti-inflammatory , antimicrobial , and analgesic effects . Understanding the mechanism of action involves examining how the compound inhibits or activates these targets, impacting signal transduction and metabolic regulation.

Biological Activities

Research indicates that this compound possesses several biological activities:

1. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections. The structural features typical of pyrazoles are often linked to enhanced antimicrobial efficacy.

2. Anti-inflammatory Effects

The compound has shown potential in reducing inflammation, similar to other pyrazole derivatives known for their anti-inflammatory capabilities . This property could be beneficial in developing treatments for inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, providing insights relevant to this compound:

StudyFindings
Investigated various pyrazole derivatives for their anti-inflammatory and anticancer activities; highlighted the importance of structural modifications for enhanced efficacy.
Reported synthesis methods for pyrazole derivatives with demonstrated antimicrobial properties; suggested potential applications in pharmaceuticals.
Focused on the synthesis of novel pyrazole compounds with diverse biological activities, emphasizing their role as key building blocks in drug design.

These studies underscore the promising nature of pyrazole derivatives and their potential therapeutic applications.

Q & A

Q. Q1. What are the standard synthetic routes for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol, and how do reaction conditions influence yield?

Answer: The synthesis typically involves cyclocondensation of ethyl acetoacetate derivatives with hydrazine analogs under reflux conditions. For example, pyrazole ring formation can be achieved via [3+2] cycloaddition reactions using hydrazine hydrate in ethanol or acetic acid (reflux for 4–6 hours) . Key factors affecting yield include:

  • Solvent choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may require rigorous drying.
  • Temperature control: Overheating (>100°C) leads to side reactions like nitro-group reduction or ester hydrolysis .
  • Stoichiometry: A 1:1 molar ratio of hydrazine to ketone precursor minimizes byproducts .

Q. Q2. What spectroscopic methods are most reliable for characterizing this compound’s structure?

Answer:

  • NMR (¹H/¹³C): Pyrazole protons (H-3 and H-5) show distinct splitting patterns (δ 6.5–8.0 ppm for aromatic protons). Ethyl and methyl groups appear as triplets (δ 1.2–1.5 ppm) and singlets (δ 2.3–2.5 ppm), respectively .
  • IR spectroscopy: Hydroxyl (-OH) stretching (3200–3400 cm⁻¹) and pyrazole C=N absorption (1520–1580 cm⁻¹) confirm functional groups .
  • Mass spectrometry (HRMS): Molecular ion peaks at m/z 195.1 [M+H]⁺ (calculated for C₉H₁₄N₂O) validate purity .

Advanced Research Questions

Q. Q3. How can computational modeling (DFT or molecular docking) predict the compound’s reactivity or bioactivity?

Answer:

  • DFT calculations: Optimize geometry using B3LYP/6-31G(d) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, revealing nucleophilic/electrophilic sites .
  • Molecular docking: Dock the compound into protein targets (e.g., cyclooxygenase-2) using AutoDock Vina. Pyrazole and ethanol moieties show hydrogen bonding with Arg120 and Tyr355 residues, suggesting anti-inflammatory potential .
  • Limitations: Solvent effects (implicit vs. explicit models) may alter binding affinity predictions .

Q. Q4. How do crystallographic data resolve contradictions in reported structural conformations?

Answer:

  • X-ray diffraction (SHELXL): Refine crystal structures to resolve torsional ambiguities. For example, the dihedral angle between pyrazole and ethanol groups (≈15–25°) can be precisely measured .
  • Disorder modeling: Use PART instructions in SHELXL to address overlapping electron densities in ethyl/methyl groups .
  • Validation tools: Check R-factor convergence (<5%) and ADDSYM alerts in PLATON to confirm space group assignments .

Q. Q5. What strategies mitigate batch-to-batch variability in biological activity assays?

Answer:

  • Purity standardization: Use HPLC (C18 column, 0.1% TFA/ACN gradient) to ensure >98% purity. Impurities >2% (e.g., unreacted hydrazine) skew IC₅₀ values .
  • Solubility optimization: Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent interference in cell-based assays .
  • Positive controls: Compare with known pyrazole derivatives (e.g., celecoxib) to calibrate enzymatic inhibition assays .

Methodological Challenges

Q. Q6. How can conflicting NMR data for diastereomers be resolved?

Answer:

  • NOESY experiments: Detect through-space correlations between ethanol -OH and pyrazole H-3 protons to confirm spatial proximity .
  • Chiral chromatography: Separate enantiomers using a Chiralpak IA column (hexane:isopropanol, 90:10) and correlate elution order with optical rotation data .

Q. Q7. What experimental designs optimize catalytic asymmetric synthesis?

Answer:

  • Catalyst screening: Test chiral ligands (e.g., BINOL-derived phosphoric acids) in THF at -20°C to enhance enantiomeric excess (ee >80%) .
  • Kinetic resolution: Monitor reaction progress via circular dichroism (CD) to isolate the dominant enantiomer early .

Data Interpretation and Reproducibility

Q. Q8. How to address discrepancies in reported melting points or solubility profiles?

Answer:

  • Recrystallization solvents: Ethanol/water mixtures yield higher-purity crystals (m.p. 160–165°C) vs. DCM/hexane (m.p. 155–158°C) due to polymorphic variations .
  • Dynamic solubility assays: Use shake-flask methods with UV detection (λ = 254 nm) to quantify solubility in PBS (pH 7.4) .

Q. Q9. What causes inconsistent bioactivity in murine vs. human cell lines?

Answer:

  • Metabolic stability: Mouse liver microsomes degrade the compound faster (t₁/₂ = 30 min) than human counterparts (t₁/₂ = 90 min) due to CYP3A4 isoform differences .
  • Membrane permeability: LogP values (~1.8) suggest moderate blood-brain barrier penetration, which varies between species .

Future Directions

Q. Q10. What advanced techniques could elucidate the compound’s mechanism in neurological targets?

Answer:

  • Cryo-EM: Resolve binding to GABAₐ receptors at 2.8 Å resolution to identify allosteric modulation sites .
  • In vivo PET imaging: Radiolabel with ¹¹C at the ethanol moiety to track brain uptake in rodent models .

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